molecular formula C11H13NO3 B12547125 (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 158612-99-8

(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B12547125
CAS No.: 158612-99-8
M. Wt: 207.23 g/mol
InChI Key: QLNHTMVVULBOOR-JTQLQIEISA-N
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Description

(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of a suitable chiral precursor with benzyl alcohol under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The oxazolidinone ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The benzyloxy group can enhance the binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-[(Methoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    (4S)-4-[(Ethoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (4S)-4-[(Phenyl)methyl]-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyloxy group.

Uniqueness

(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the benzyloxy group, which can enhance its reactivity and binding affinity in various applications. The chiral nature of the compound also makes it valuable in asymmetric synthesis, providing high enantioselectivity in the formation of chiral products.

Properties

CAS No.

158612-99-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(4S)-4-(phenylmethoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c13-11-12-10(8-15-11)7-14-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1

InChI Key

QLNHTMVVULBOOR-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)COCC2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)O1)COCC2=CC=CC=C2

Origin of Product

United States

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